Golgicide A

Descripción general

Descripción

Molecular Structure Analysis

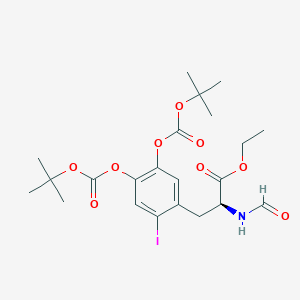

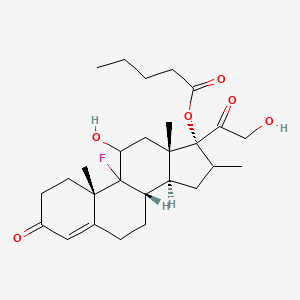

Golgicide A’s molecular structure is complex. Mutagenesis and molecular modeling revealed that Golgicide A binds within an interfacial cleft formed between Arf1 and the GBF1 Sec7 domain .Chemical Reactions Analysis

Golgicide A has been found to inhibit the effect of shiga toxin on protein synthesis . It also causes a decrease in GBF1-mediated Arf1 activation, impairs retrograde toxin transport, and arrests secretion of soluble and membrane-anchored proteins .Physical And Chemical Properties Analysis

Golgicide A has a molecular weight of 284.3 g/mol . It is insoluble in water but can be dissolved in DMSO and ethanol .Aplicaciones Científicas De Investigación

Golgicide A in Golgi Assembly and Function

Specific Scientific Field

The research is conducted in the field of Cell Biology , specifically focusing on the Golgi apparatus and its assembly and function .

Summary of the Application

Golgicide A is a potent, highly specific, reversible inhibitor of the cis-Golgi ArfGEF GBF1 . It has been used to study the role of GBF1 in Golgi assembly and function .

Methods of Application or Experimental Procedures

Golgicide A is applied to cells to inhibit GBF1 function . This results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .

Results or Outcomes

The inhibition of GBF1 function by Golgicide A resulted in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum–Golgi intermediate compartment . Endocytosis and recycling of transferrin were unaffected by GBF1 inhibition . Internalized shiga toxin was arrested within the endocytic compartment and was unable to reach the dispersed trans-Golgi network .

Safety And Hazards

Direcciones Futuras

Propiedades

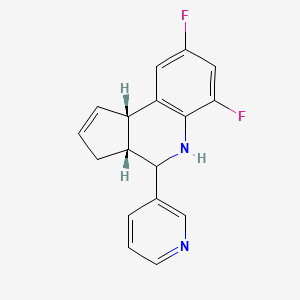

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Golgicide A | |

CAS RN |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/no-structure.png)